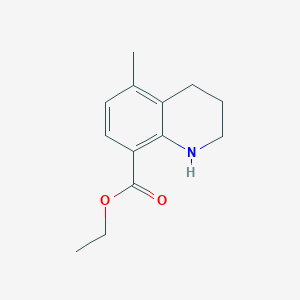
Ethyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is a chemical compound belonging to the tetrahydroquinoline family Tetrahydroquinolines are known for their presence in various natural products and their notable biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate typically involves a multi-step process. One common method includes the following steps:
Knoevenagel Condensation: Ethyl cyanoacetate reacts with an aldehyde in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form an intermediate.
Aza-Michael Addition: The intermediate undergoes an aza-Michael addition with 2-alkenyl aniline to form the tetrahydroquinoline scaffold.
Industrial Production Methods: Industrial production methods often focus on optimizing reaction conditions to increase yield and reduce costs. This includes using readily available and inexpensive reagents like ethyl cyanoacetate and aromatic aldehydes, and employing one-pot synthesis techniques to streamline the process .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which can have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
Ethyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of pesticides, antioxidants, and dyes.
Wirkmechanismus
The mechanism of action of ethyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydroquinoline: A parent compound with similar structural features but lacking the ethyl and carboxylate groups.
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Another derivative with a different substitution pattern on the quinoline ring.
Uniqueness: Ethyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
ethyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-16-13(15)11-7-6-9(2)10-5-4-8-14-12(10)11/h6-7,14H,3-5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECLLNDDJOBPRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(C=C1)C)CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
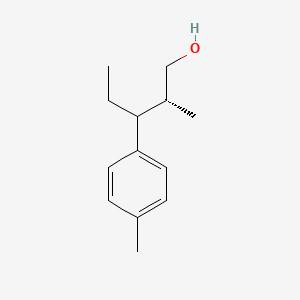
![(E)-2-Cyano-3-ethoxy-N-(3-ethoxyspiro[3.4]octan-1-yl)prop-2-enamide](/img/structure/B2355537.png)
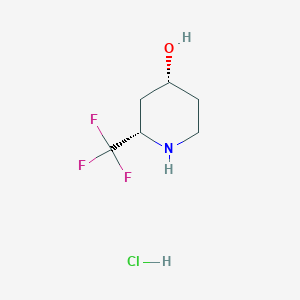
![4-[(4-methylphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2355542.png)
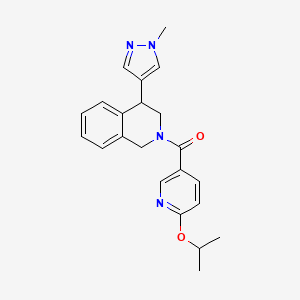
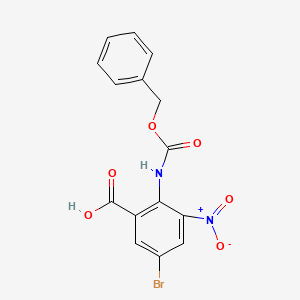
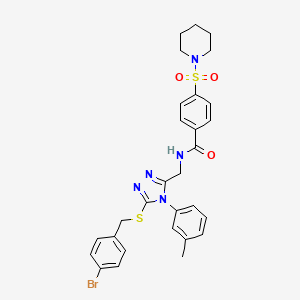
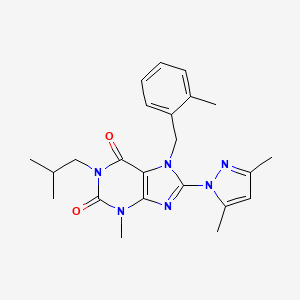
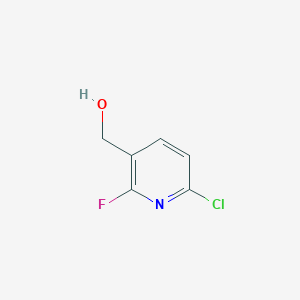
![3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole](/img/structure/B2355553.png)
![2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B2355554.png)
![2-chloro-N-[2-(2-methoxyethoxy)ethyl]-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2355556.png)
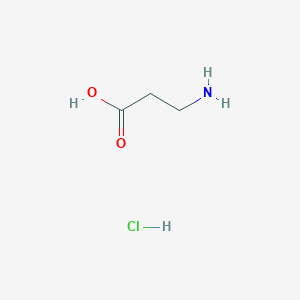
![4-(4-fluorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2355559.png)
